Ethyl 5-amino-2-nitrobenzoate
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Overview
Description
Ethyl 5-amino-2-nitrobenzoate, with the chemical formula C9H10N2O4, is a compound that combines an amino group (NH2) and a nitro group (NO2) on a benzene ring. It is commonly used in organic synthesis and pharmaceutical research.
Preparation Methods
a. Synthetic Routes
There are several synthetic routes to prepare Ethyl 5-amino-2-nitrobenzoate. One common method involves the reaction of ethyl 2-nitrobenzoate with ammonia or an amine under appropriate conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
b. Reaction Conditions
The reaction typically occurs in a solvent such as ethanol or methanol. Ammonia gas or an amine (e.g., methylamine) is added to the reaction mixture, and the reaction is heated under reflux. The product is then isolated and purified.
c. Industrial Production
While this compound is not produced on an industrial scale, it serves as an intermediate in the synthesis of other compounds.
Chemical Reactions Analysis
Ethyl 5-amino-2-nitrobenzoate undergoes various chemical reactions:
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like iron and hydrochloric acid.
Substitution: The amino group can undergo substitution reactions with electrophiles (e.g., acylation or alkylation).
Hydrolysis: The ester linkage (ethyl group) can be hydrolyzed under acidic or basic conditions.
Common reagents include reducing agents (e.g., SnCl2), acids (e.g., HCl), and bases (e.g., NaOH).
Scientific Research Applications
Ethyl 5-amino-2-nitrobenzoate finds applications in:
Medicinal Chemistry: It serves as a building block for designing potential drug candidates.
Organic Synthesis: Researchers use it to create more complex molecules.
Biological Studies: Its derivatives may exhibit biological activity.
Mechanism of Action
The exact mechanism of action for Ethyl 5-amino-2-nitrobenzoate depends on its specific derivatives. It may interact with enzymes, receptors, or cellular pathways, affecting biological processes.
Comparison with Similar Compounds
Ethyl 5-amino-2-nitrobenzoate is unique due to its combination of amino and nitro groups. Similar compounds include methyl 2-amino-5-nitrobenzoate and ethyl 2-nitrobenzoate . their distinct structures and properties set them apart.
Properties
IUPAC Name |
ethyl 5-amino-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)7-5-6(10)3-4-8(7)11(13)14/h3-5H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEMLRKAZZYFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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